molecular formula C22H19FN2O2 B11666140 N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide

N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide

Cat. No.: B11666140
M. Wt: 362.4 g/mol
InChI Key: ZXCSKENHNVTZNQ-UHFFFAOYSA-N
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Description

N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, an amino group, and a benzamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-fluoroaniline with benzoyl chloride to form N-(2-fluorophenyl)benzamide.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
  • N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propen-2-amide

Uniqueness

N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}-4-methylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its fluorophenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H19FN2O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[1-(2-fluoroanilino)-2-oxo-2-phenylethyl]-4-methylbenzamide

InChI

InChI=1S/C22H19FN2O2/c1-15-11-13-17(14-12-15)22(27)25-21(20(26)16-7-3-2-4-8-16)24-19-10-6-5-9-18(19)23/h2-14,21,24H,1H3,(H,25,27)

InChI Key

ZXCSKENHNVTZNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=CC=CC=C3F

Origin of Product

United States

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